molecular formula C13H24N2O2 B13345746 (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-4-yl)methanone

(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-4-yl)methanone

Cat. No.: B13345746
M. Wt: 240.34 g/mol
InChI Key: YKNGHAMUCYXPSM-UHFFFAOYSA-N
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Description

(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-4-yl)methanone is a complex organic compound that features a pyrrolidine ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-4-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of a methoxymethyl-substituted pyrrolidine with a piperidine derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

(3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-4-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxymethyl group, using reagents like sodium hydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-4-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It may be used in assays to investigate enzyme activity or receptor binding.

Medicine

Medically, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3-(Methoxymethyl)-4-methylpyrrolidin-1-yl)(piperidin-4-yl)methanone: shares similarities with other pyrrolidine and piperidine derivatives.

    This compound: is unique due to its specific substitution pattern and the presence of both pyrrolidine and piperidine rings.

Uniqueness

The uniqueness of this compound lies in its dual ring structure, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

[3-(methoxymethyl)-4-methylpyrrolidin-1-yl]-piperidin-4-ylmethanone

InChI

InChI=1S/C13H24N2O2/c1-10-7-15(8-12(10)9-17-2)13(16)11-3-5-14-6-4-11/h10-12,14H,3-9H2,1-2H3

InChI Key

YKNGHAMUCYXPSM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC1COC)C(=O)C2CCNCC2

Origin of Product

United States

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